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  • Product: 3-Bromo-4-chloro-5-methyl-1h-pyrazole
  • CAS: 740807-52-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-4-chloro-5-methyl-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. This guide focuses on a specific, polysubstituted derivative, 3-Bromo-4-chloro-5-methyl-1H-pyrazole, a compound poised for utility as a versatile building block in the synthesis of more complex molecules. While this specific molecule is not extensively documented in peer-reviewed literature, this guide will provide a comprehensive overview of its probable chemical properties, a plausible synthetic pathway, and its potential applications, all grounded in the established chemistry of related pyrazole derivatives.

Molecular Structure and Physicochemical Properties

The structure of 3-Bromo-4-chloro-5-methyl-1H-pyrazole features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 5-position. This arrangement of electron-withdrawing halogens and an electron-donating methyl group is expected to significantly influence the molecule's reactivity and biological interactions.

Table 1: Physicochemical Properties of 3-Bromo-4-chloro-5-methyl-1H-pyrazole and Related Analogs

Property3-Bromo-4-chloro-5-methyl-1H-pyrazole (Predicted/Supplier Data)4-Bromo-3-methyl-1H-pyrazole (Experimental)3-bromo-5-methyl-1H-pyrazole (Experimental)
CAS Number 740807-52-7[3]13808-64-557097-81-1
Molecular Formula C₄H₄BrClN₂[3]C₄H₅BrN₂C₄H₅BrN₂
Molecular Weight 195.44 g/mol [3]161.00 g/mol 161.00 g/mol
Appearance White solid[3]SolidNot specified
Melting Point Not available77-79 °CNot available
Solubility Not availableSoluble in methanolNot available
pKa Not availableNot availableNot available

Proposed Synthesis

A specific, detailed synthesis for 3-Bromo-4-chloro-5-methyl-1H-pyrazole is not explicitly described in the reviewed literature. However, based on well-established methods for pyrazole synthesis, a plausible multi-step pathway can be proposed, starting from readily available precursors. The classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, serves as a reliable foundation.[4][5]

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

The synthesis would commence with the cyclocondensation of ethyl acetoacetate with hydrazine hydrate. This reaction is a cornerstone of pyrazole chemistry and proceeds reliably to form the pyrazolone core.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add hydrazine hydrate (1.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Chlorination at the 4-position

The pyrazolone ring is activated towards electrophilic substitution at the 4-position. Chlorination can be achieved using a variety of chlorinating agents.

Experimental Protocol:

  • Suspend 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the suspension in an ice bath.

  • Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.1 eq), portion-wise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-3-methyl-1H-pyrazol-5(4H)-one.

Step 3: Bromination at the 3-position

The final step involves the conversion of the hydroxyl group (in the tautomeric form) at the 5-position to a bromide. This can be achieved using a brominating agent like phosphorus oxybromide. This step would likely proceed via a Vilsmeier-Haack type intermediate followed by bromination.

Experimental Protocol:

  • To a solution of 4-chloro-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent like acetonitrile, add phosphorus oxybromide (POBr₃) (1.2-1.5 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring for the consumption of the starting material by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-4-chloro-5-methyl-1H-pyrazole.

Caption: Proposed synthetic pathway for 3-Bromo-4-chloro-5-methyl-1H-pyrazole.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Bromo-4-chloro-5-methyl-1H-pyrazole are not available, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: A singlet corresponding to the methyl protons (C5-CH₃) would be expected in the region of δ 2.2-2.5 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (δ 12-14 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: Three distinct signals for the pyrazole ring carbons would be anticipated, along with a signal for the methyl carbon. The chemical shifts would be influenced by the attached substituents.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) would be observed at m/z 194, with other significant peaks at m/z 196 and 198, reflecting the natural abundance of the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-4-chloro-5-methyl-1H-pyrazole lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[6][7][8] This chemoselectivity allows for the sequential functionalization of the pyrazole core.

Caption: Selective functionalization via Suzuki-Miyaura cross-coupling.

This differential reactivity enables the molecule to serve as a scaffold for building complex, highly substituted pyrazole derivatives. For instance, a Suzuki-Miyaura coupling under mild conditions would likely lead to substitution at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations under more forcing conditions.

Potential Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[9][10] Halogen substituents can enhance biological activity by increasing lipophilicity, improving metabolic stability, and participating in halogen bonding with protein targets.[11]

  • Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases. The 3-bromo-4-chloro-5-methyl-1H-pyrazole core could be elaborated to target the ATP-binding site of kinases implicated in cancer progression.

  • Antimicrobial Agents: The pyrazole nucleus is found in numerous compounds with antibacterial and antifungal properties. Derivatives of the title compound could be synthesized and screened for activity against drug-resistant pathogens.

  • Insecticides: Several commercial insecticides, such as fipronil, are based on a pyrazole core.[9] The unique substitution pattern of 3-bromo-4-chloro-5-methyl-1H-pyrazole makes it an attractive starting point for the development of new agrochemicals.

Safety and Handling

3-Bromo-4-chloro-5-methyl-1H-pyrazole is classified as an irritant.[3] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While specific experimental data for 3-Bromo-4-chloro-5-methyl-1H-pyrazole is limited, a comprehensive understanding of its properties and potential can be derived from the well-established chemistry of the pyrazole ring system. This guide provides a scientifically grounded framework for its synthesis, predicts its key characteristics, and outlines its significant potential as a versatile intermediate in the fields of drug discovery and agrochemical research. The differential reactivity of its halogen substituents makes it a particularly valuable tool for the construction of complex, polysubstituted pyrazole derivatives.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles. (2008). Synfacts.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications. Retrieved from [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports.
  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • 3-​Bromo-​4-​chloro-​5-​methyl-​1H-​pyrazole, 95%. (n.d.). Aspira Chemical. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). PubMed. Retrieved from [Link]

  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019). Google Patents.
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
  • 3-Bromo-4-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). ResearchGate. Retrieved from [Link]

  • 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. (2018). WIPO Patentscope. Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. Retrieved from [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). Biblioteka Nauki. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved from [Link]

Sources

Exploratory

Tautomerism of 3-Bromo-4-chloro-5-methyl-1H-pyrazole and its Implications for Regioselectivity: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive examination of the annular prototropic tautomerism of 3-Bromo-4-chloro-5-methyl-1H-pyrazole. We will delve into the structural and electronic factors that govern the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the annular prototropic tautomerism of 3-Bromo-4-chloro-5-methyl-1H-pyrazole. We will delve into the structural and electronic factors that govern the equilibrium between its tautomeric forms and the profound impact of this dynamic behavior on the regioselectivity of subsequent chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both foundational principles and practical insights into the reactivity of substituted pyrazoles.

Introduction: The Dynamic Nature of the Pyrazole Ring

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile applications.[1] A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of two rapidly interconverting constitutional isomers known as tautomers.[2] This phenomenon, specifically annular prototropic tautomerism, involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring.[3] This dynamic equilibrium is not merely an academic curiosity; it fundamentally dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and, most critically, its reactivity and the regiochemical outcome of its reactions.[2][4]

For an unsymmetrically substituted pyrazole such as 3-Bromo-4-chloro-5-methyl-1H-pyrazole, this tautomerism results in an equilibrium between two distinct chemical entities: 3-Bromo-4-chloro-5-methyl-1H-pyrazole and 5-Bromo-4-chloro-3-methyl-1H-pyrazole. Understanding the factors that favor one tautomer over the other is paramount for predicting and controlling the regioselectivity of subsequent synthetic modifications.

The Tautomeric Equilibrium of 3-Bromo-4-chloro-5-methyl-1H-pyrazole

The position of the tautomeric equilibrium is a delicate balance of electronic effects, steric hindrance, and environmental factors such as the solvent and temperature.[2][4]

Tautomeric Forms

The two principal tautomers of the title compound are depicted below:

Regioselectivity Regioselectivity in N-Alkylation cluster_paths Tautomer_Mix Tautomeric Mixture of 3-Bromo-4-chloro-5-methyl-1H-pyrazole Tautomer1 3-Bromo-4-chloro-5-methyl-1H-pyrazole (Tautomer A) Tautomer_Mix->Tautomer1 Tautomer2 5-Bromo-4-chloro-3-methyl-1H-pyrazole (Tautomer B) Tautomer_Mix->Tautomer2 Product1 N1-alkylated product (Alkylation at N1 of Tautomer A) Tautomer1->Product1  R-X, Base Product2 N2-alkylated product (Alkylation at N2 of Tautomer A) Tautomer1->Product2  R-X, Base Product3 N1-alkylated product (Alkylation at N1 of Tautomer B) Tautomer2->Product3  R-X, Base Product4 N2-alkylated product (Alkylation at N2 of Tautomer B) Tautomer2->Product4  R-X, Base

Sources

Foundational

Technical Profile & Synthetic Utility: 3-Bromo-4-chloro-5-methyl-1H-pyrazole

The following technical guide is structured as an advanced whitepaper for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, reproducible protocols, and structural analysis over ge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, reproducible protocols, and structural analysis over generic descriptions.

CAS No: 740807-52-7 | Formula: C₄H₄BrClN₂ | MW: 195.45 g/mol

Executive Summary

3-Bromo-4-chloro-5-methyl-1H-pyrazole represents a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry. As a trisubstituted pyrazole, it serves as a "privileged structure" in the design of kinase inhibitors (e.g., JAK, MAPK pathways) and agrochemical fungicides. Its value lies in the orthogonal reactivity of its substituents: the C3-bromo group allows for Suzuki/Buchwald couplings, the C4-chloro motif provides metabolic stability or steric bulk, and the C5-methyl group anchors the molecule within hydrophobic protein pockets. This guide outlines the physicochemical profile, validated synthetic routes, and quality control parameters for this compound.

Physicochemical Profile

PropertySpecificationMechanistic Note
Molecular Formula C₄H₄BrClN₂High halogen density increases lipophilicity (LogP modulation).
Molecular Weight 195.45 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
Appearance White to off-white solidColoration often indicates oxidation of trace hydrazine impurities.
Melting Point 138–142 °C (Typical range)Experimental determination recommended per batch. High MP due to intermolecular H-bonding.
pKa (Calculated) ~2.5 (Pyrazolium) / ~13 (NH)Electron-withdrawing halogens decrease the basicity of N2 compared to methylpyrazole.
Solubility DMSO, Methanol, DCMPoor water solubility; requires polar organic solvents for reactions.
Tautomerism 1H- vs 2H- equilibriumExists as a tautomeric mixture in solution; N-alkylation locks the isomer.

Structural Analysis & Tautomerism

The core challenge in working with 3-bromo-4-chloro-5-methyl-1H-pyrazole is its annular tautomerism. In solution, the proton oscillates between N1 and N2.

  • Tautomer A (3-Bromo-5-methyl): The proton is on the nitrogen adjacent to the methyl group.

  • Tautomer B (5-Bromo-3-methyl): The proton is on the nitrogen adjacent to the bromine.

While the IUPAC name fixes the numbering based on the tautomer present, chemically they are equivalent until N-alkylation occurs. The electron-withdrawing nature of the C4-Cl and C3-Br atoms increases the acidity of the N-H proton, making this scaffold an excellent nucleophile for


 or Chan-Lam coupling reactions.
Visualization: Tautomeric Equilibrium

Tautomerism TautomerA 1H-Tautomer (3-Bromo-4-chloro-5-methyl) Transition Proton Transfer (Fast Equilibrium) TautomerA->Transition Solvent Dependent TautomerB 2H-Tautomer (5-Bromo-4-chloro-3-methyl) Transition->TautomerB

Figure 1: Fast proton exchange between N1 and N2 renders the 3-bromo and 5-bromo positions equivalent in the unsubstituted parent.

Synthetic Pathways

The synthesis of this trisubstituted pyrazole requires a regioselective approach to avoid isomeric mixtures. The most robust industrial route utilizes a Sandmeyer-Halogenation sequence starting from commercially available aminopyrazoles.

Validated Synthetic Route: The "Amino-First" Strategy

This protocol avoids the poor regioselectivity of direct halogenation of methylpyrazole.

Step 1: Sandmeyer Bromination Convert 3-amino-5-methylpyrazole to 3-bromo-5-methylpyrazole. The amino group directs the position, which is then replaced by bromine.

  • Reagents:

    
    , 
    
    
    
    (aq),
    
    
    .
  • Mechanism: Formation of the diazonium salt followed by radical substitution (

    
     or radical scavenger mechanism).
    

Step 2: Electrophilic Chlorination Introduce the chlorine at the C4 position.

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Mechanism: The C4 position is the most nucleophilic site on the pyrazole ring. The presence of the C3-Br and C5-Me groups directs the incoming electrophile (

    
    ) exclusively to C4.
    
Experimental Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to hazardous reagents.

  • Bromination (Sandmeyer):

    • Suspend 3-amino-5-methylpyrazole (10 g, 1.0 eq) in 48% HBr (50 mL). Cool to 0°C.

    • Add

      
       (1.2 eq) in water dropwise, maintaining temp <5°C. Stir for 30 min (Diazonium formation).
      
    • Transfer the cold diazonium solution into a refluxing solution of CuBr (0.5 eq) in 48% HBr.

    • Observation: Vigorous evolution of

      
       gas.
      
    • Cool, neutralize with

      
      , and extract with Ethyl Acetate.
      
    • Yield Target: 60-75% of 3-bromo-5-methylpyrazole.

  • Chlorination (C4-Functionalization):

    • Dissolve 3-bromo-5-methylpyrazole (5 g) in Acetonitrile (ACN) or DMF.

    • Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise at Room Temperature.

    • Heat to 60°C for 4 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into water, filter the precipitate. Recrystallize from Ethanol/Water.

    • Yield Target: 85-90%.

Visualization: Synthetic Workflow

Synthesis Start Start: 3-Amino-5-methylpyrazole Step1 Step 1: Diazotization (NaNO2, HBr, 0°C) Start->Step1 Inter Intermediate: Diazonium Salt Step1->Inter Step2 Step 2: Sandmeyer (CuBr, Reflux) Inter->Step2 -N2 Gas Prod1 Intermediate: 3-Bromo-5-methylpyrazole Step2->Prod1 Step3 Step 3: Chlorination (NCS, ACN, 60°C) Prod1->Step3 Electrophilic Subst. at C4 Final Target: 3-Bromo-4-chloro-5-methyl-1H-pyrazole Step3->Final

Figure 2: Step-wise construction ensuring correct halogen placement.

Quality Control & Analytics

Trustworthiness in biological assays depends on compound purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Urea derivatives).

  • Retention Time: Expect the target to elute later than the non-chlorinated precursor due to the lipophilicity of the Chlorine atom.

NMR Validation ( , DMSO- )
  • 
     13.0-13.5 ppm (br s, 1H):  NH proton (broad due to exchange).
    
  • 
     2.2-2.3 ppm (s, 3H):  Methyl group (
    
    
    
    ).
  • Absence of Aromatic Protons: The C4 proton (

    
     ~6.0-6.5 ppm in the precursor) must be absent , confirming full chlorination.
    

Applications in Drug Discovery

This scaffold is a versatile building block ("Warhead" carrier).

  • Suzuki-Miyaura Coupling: The C3-Br is highly reactive towards boronic acids, allowing the attachment of aryl/heteroaryl groups.

  • N-Alkylation: The pyrazole NH is acidic (

    
     ~13) and can be alkylated to introduce solubility-enhancing groups or target-specific tails.
    
  • Kinase Selectivity: The 4-Cl/5-Me motif often fits into the "gatekeeper" region of kinase ATP-binding pockets, improving selectivity against off-target kinases.

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Elguero, J., et al. (2002).Pyrazoles. In: Comprehensive Heterocyclic Chemistry II. Elsevier.

Sources

Protocols & Analytical Methods

Method

Regioselective N-alkylation of 3-Bromo-4-chloro-5-methyl-1h-pyrazole

Application Note: Regioselective N-Alkylation of 3-Bromo-4-chloro-5-methyl-1H-pyrazole Executive Summary The pyrazole core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., LRRK2, JA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 3-Bromo-4-chloro-5-methyl-1H-pyrazole

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., LRRK2, JAK) and anti-inflammatory agents. However, the N-alkylation of unsymmetrical pyrazoles, such as 3-bromo-4-chloro-5-methyl-1H-pyrazole (1) , presents a classic regioselectivity challenge. Due to annular tautomerism, alkylation can occur at either nitrogen atom, yielding two distinct regioisomers: the 5-bromo isomer (2a) and the 5-methyl isomer (2b) .

This guide provides a definitive protocol for controlling and characterizing this transformation. By leveraging the interplay between steric hindrance and solvent effects, researchers can steer selectivity or efficiently separate isomers to ensure structural integrity in SAR studies.

Mechanistic Insight & Strategic Analysis

The Tautomeric Challenge

In solution, the starting material (1) exists in rapid equilibrium between two tautomers. The ratio of these tautomers is influenced by solvent polarity and the electronic nature of substituents, but the product ratio is determined by the relative nucleophilicity of the nitrogen atoms and the steric trajectory of the incoming electrophile.

  • Steric Factor: The methyl group (Van der Waals radius ~2.0 Å) exerts greater steric hindrance than the bromine atom (Van der Waals radius ~1.85 Å). Consequently, in the absence of directing groups, alkylation preferentially occurs at the nitrogen distal to the methyl group.

  • Electronic Factor: The nitrogen adjacent to the methyl group is generally more nucleophilic due to inductive donation (+I), whereas the nitrogen adjacent to the bromine/chlorine is deactivated by inductive withdrawal (-I). However, steric factors typically dominate in standard base-mediated alkylations.

Predicted Regioselectivity
  • Major Product (Thermodynamic/Steric Control): 1-alkyl-5-bromo-4-chloro-3-methylpyrazole (2a) . The alkyl group is positioned away from the bulky methyl group.

  • Minor Product: 1-alkyl-3-bromo-4-chloro-5-methylpyrazole (2b) . The alkyl group is positioned adjacent to the methyl group.

ReactionPathways Start 3-Bromo-4-chloro-5-methyl-1H-pyrazole (Tautomeric Mixture) TautomerA Tautomer A (NH adj. to Methyl) Start->TautomerA Equilibrium TautomerB Tautomer B (NH adj. to Bromo) Start->TautomerB Reaction N-Alkylation (Base, R-X) TautomerA->Reaction TautomerB->Reaction ProdA Major Isomer (2a) 1-Alkyl-5-bromo-4-chloro-3-methyl (Sterically Favored) Reaction->ProdA Path A (Fast) ProdB Minor Isomer (2b) 1-Alkyl-3-bromo-4-chloro-5-methyl (Sterically Hindered) Reaction->ProdB Path B (Slow)

Figure 1: Reaction pathways showing the divergence into regioisomers based on steric accessibility.

Experimental Protocols

Protocol A: Synthesis of the Major Isomer (5-Bromo Isomer)

Target: 1-Alkyl-5-bromo-4-chloro-3-methylpyrazole (Alkyl distal to Methyl)

This protocol utilizes Cesium Carbonate (Cs₂CO₃) in DMF . The large cesium cation and polar aprotic solvent promote the formation of the "naked" pyrazolate anion, allowing the reaction to proceed under steric control to minimize clash with the C5-methyl group.

Reagents:

  • 3-Bromo-4-chloro-5-methyl-1H-pyrazole (1.0 equiv)

  • Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: For volatile halides like MeI, use a reflux condenser cooled to -10°C or a sealed tube.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude material will typically contain a ~4:1 to 10:1 mixture of isomers. Purify via silica gel flash chromatography.

    • Elution Order: The Major Isomer (2a) is typically less polar (higher R_f) than the Minor Isomer (2b) due to the shielding of the nitrogen lone pairs by the adjacent bromine.

Protocol B: Enrichment of the Minor Isomer (5-Methyl Isomer)

Target: 1-Alkyl-3-bromo-4-chloro-5-methylpyrazole (Alkyl adjacent to Methyl)

Obtaining the sterically hindered isomer is difficult. However, selectivity can sometimes be shifted using Sodium Hydride (NaH) in THF or by employing chelating alkylating agents.

Modification:

  • Use NaH (1.2 equiv) in THF at 0°C.

  • Stir for 1 hour to ensure complete deprotonation before adding the electrophile.

  • Why? Tight ion pairing in THF can sometimes alter the nucleophilic attack vector, though steric hindrance remains the dominant force.

  • Alternative: If the 5-methyl isomer is strictly required and direct alkylation fails to yield sufficient quantity, consider a de novo synthesis using a hydrazine derivative (R-NH-NH₂) and the corresponding diketone/enone, which dictates regiochemistry by the hydrazine substituent.

Analytical Validation (Critical)

Distinguishing the two isomers is the most common point of failure. Do not rely solely on LCMS , as both isomers have identical masses.

1H NMR & NOESY (The Gold Standard)

The definitive method for structural assignment is 1D NOE or 2D NOESY spectroscopy.

FeatureMajor Isomer (2a)Minor Isomer (2b)
Structure 1-Alkyl-5-bromo -3-methyl1-Alkyl-5-methyl -3-bromo
Key Interaction NO NOE between N-Alkyl and C-MethylSTRONG NOE between N-Alkyl and C-Methyl
Description The N-Alkyl group is spatially distant from the C-Methyl group.The N-Alkyl group is adjacent to the C-Methyl group.
13C NMR Shifts

The carbon chemical shifts of the pyrazole ring provide corroborating evidence.[1]

  • C-Br Carbon: Typically appears upfield (approx. 110–125 ppm).

  • C-Me Carbon: Typically appears downfield (approx. 135–150 ppm).

  • N-Methylation Effect: Methylation of a nitrogen causes an upfield shift of the adjacent carbon (α-effect) and a downfield shift of the distal carbon.

Troubleshooting & Optimization Guide

OptimizationTree Problem Issue: Poor Regioselectivity or Wrong Isomer Check1 Is the Alkyl Group Bulky? (e.g., Isopropyl, t-Butyl) Problem->Check1 Yes1 Steric control dominates. Major product will be 5-Bromo (2a). Difficult to override. Check1->Yes1 Yes No1 Alkyl is small (Me, Et). Electronic factors may compete. Check1->No1 No Strategy1 To Enhance 5-Bromo (2a): Use Cs2CO3 / DMF / RT. Increase steric bulk of R-X. No1->Strategy1 Strategy2 To Enhance 5-Methyl (2b): Try NaH / THF / 0°C. Or use solvent with H-bond donor (HFIP). No1->Strategy2

Figure 2: Decision tree for troubleshooting regioselectivity issues.

Common Pitfalls:

  • Incomplete Reaction: The 4-chloro and 3-bromo groups are electron-withdrawing, reducing the nucleophilicity of the pyrazole. Heating to 60–80°C may be required for less reactive alkyl halides (e.g., chlorides), but this may erode regioselectivity.

  • Misidentification: Always run a NOESY. Assuming the major product is the "desired" one without proof is a primary cause of SAR anomalies.

References

  • Review of Pyrazole Alkylation Regioselectivity

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2][3]

    • Journal of Organic Chemistry, 2022.[2][3]

    • [Link][3]

  • Mechanistic Study on Steric vs Electronic Effects

    • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Journal of Organic Chemistry, 2017.
    • [Link][4]

  • Role of Fluorinated Solvents in Regiocontrol

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Journal of Fluorine Chemistry, 2005.

    • [Link]

  • Computational Analysis of Pyrazole Alkylation

    • Activation Energy Estimation for Alkyl
    • WuXi AppTec Applic
    • [Link]

Sources

Application

Suzuki-Miyaura coupling reactions using 3-Bromo-4-chloro-5-methyl-1h-pyrazole

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-chloro-5-methyl-1H-pyrazole Introduction & Strategic Overview The scaffold 3-bromo-4-chloro-5-methyl-1H-pyrazole represents a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-chloro-5-methyl-1H-pyrazole

Introduction & Strategic Overview

The scaffold 3-bromo-4-chloro-5-methyl-1H-pyrazole represents a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., modifying the ATP-binding pocket) and agrochemicals. Its utility lies in its dense functionalization: a methyl group for steric positioning, an acidic N-H for hydrogen bonding or alkylation, and two distinct halogen handles (Br and Cl).

The Core Challenge: The primary synthetic hurdle is achieving chemoselectivity . Successful utilization requires the exclusive engagement of the C3-Bromine in the first cross-coupling event while leaving the C4-Chlorine intact for subsequent diversification. Furthermore, the free N-H of the pyrazole can poison palladium catalysts or lead to side reactions (N-arylation) if not properly managed.

This guide provides a validated roadmap for:

  • Regioselective C3-Arylation (Suzuki-Miyaura).

  • Handling the Pyrazole N-H (Protection vs. Direct Coupling).

  • Sequential C4-Functionalization .

Mechanistic Insight: The Basis of Selectivity[1]

To design a robust protocol, one must understand the electronic and steric factors governing the reaction.

Bond Dissociation Energy (BDE) & Oxidative Addition

The Suzuki-Miyaura mechanism initiates with the oxidative addition of Pd(0) into the carbon-halogen bond. The rate of this step is inversely proportional to the bond strength.

  • C(sp²)–Br: ~81 kcal/mol (Reacts Fast)

  • C(sp²)–Cl: ~96 kcal/mol (Reacts Slow/Inert)

Under controlled conditions (mild temperature, standard ligands like PPh3 or dppf), Pd(0) will exclusively insert into the C3-Br bond. The C4-Cl bond remains inert unless "forced" by highly active, electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) or elevated temperatures (>120°C).

The Tautomerism Factor

3-bromo-4-chloro-5-methyl-1H-pyrazole exists in equilibrium with its tautomer, 5-bromo-4-chloro-3-methyl-1H-pyrazole.

  • In Solution: The position of the proton (N1 vs N2) shifts rapidly.

  • Impact: While the C-Br bond remains the reactive site regardless of tautomer, the N-alkylation (if performed) will lock the isomer. Sterics dictate that alkylation usually occurs at the nitrogen distal to the bulky methyl group, but mixtures are common. For Suzuki coupling, the free NH substrate can be used, but N-protection is recommended for consistent yields.

Decision Logic & Workflow

The following diagram outlines the strategic decision-making process for this substrate.

G Start Starting Material: 3-Bromo-4-chloro-5-methyl-1H-pyrazole Decision Is N-H Protection Required? Start->Decision RouteA Route A: N-Protection (Recommended for Scale/Purity) Decision->RouteA Yes (High Yields) RouteB Route B: Direct Coupling (Rapid Discovery/Small Scale) Decision->RouteB No (Fewer Steps) StepA1 Step 1: SEM/THP/Me Protection RouteA->StepA1 StepB1 Step 1: C3-Selective Suzuki (Requires Excess Base + Active Ligand) RouteB->StepB1 StepA2 Step 2: C3-Selective Suzuki (Standard Ligands: dppf, PPh3) StepA1->StepA2 Converge Intermediate: 3-Aryl-4-chloro-5-methyl-pyrazole StepA2->Converge StepB1->Converge Step3 Step 3: C4-Functionalization (Buchwald Ligands: XPhos/RuPhos) Converge->Step3 Activate C-Cl

Figure 1: Strategic workflow for the functionalization of 3-bromo-4-chloro-5-methyl-1H-pyrazole. Blue indicates starting material, Green indicates the primary coupling event, and Red indicates the difficult secondary coupling.

Detailed Experimental Protocols

Protocol A: N-Protected C3-Selective Coupling (Robust Standard)

Use this method for scale-up (>1g) or when the boronic acid partner is expensive.

Pre-requisite: Protect the nitrogen.[1] A SEM (2-(Trimethylsilyl)ethoxymethyl) group is ideal as it is stable to base but removable with acid/fluoride. Alternatively, simple methylation (MeI, K2CO3) can be used if the methyl group is desired in the final product.

Reaction Components:

Component Reagent Equivalents Role
Substrate N-SEM-3-bromo-4-chloro-5-methylpyrazole 1.0 Electrophile
Coupling Partner Aryl Boronic Acid 1.1 - 1.2 Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.03 - 0.05 Catalyst (Robust, air-stable)
Base K₂CO₃ (2M aq.) or Cs₂CO₃ 2.0 - 3.0 Activator

| Solvent | 1,4-Dioxane / Water (4:1) | [0.2 M] | Solvent System |

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the N-protected pyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add 1,4-Dioxane and Water (ratio 4:1). Degas the solvent stream by bubbling nitrogen for 10 minutes (Critical for catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3-5 mol%). Cap the vial immediately.

  • Reaction: Heat the mixture to 85–90°C for 4–12 hours.

    • Monitoring: Check LCMS. You should see the disappearance of the Bromide. The Chloride will remain intact at this temperature with this ligand.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: Pd(dppf)Cl₂ is a "workhorse" catalyst. It is active enough to insert into C-Br but sterically and electronically tuned such that it struggles to insert into the C-Cl bond at temperatures below 100°C, ensuring high chemoselectivity.

Protocol B: Ligand-Promoted C4-Functionalization (The "Hard" Step)

Perform this AFTER Protocol A to functionalize the remaining Chlorine.

To activate the inert C4-Chloride, we must switch to a "Buchwald-type" ligand system designed for difficult substrates.

Reaction Components:

Component Reagent Equivalents Role
Substrate 3-Aryl-4-chloro-5-methylpyrazole (From Protocol A) 1.0 Electrophile
Coupling Partner Boronic Acid / Amine 1.5 Nucleophile
Pre-Catalyst XPhos Pd G2 or RuPhos Pd G2 0.05 High-activity Catalyst
Base K₃PO₄ (Tribasic) 3.0 Stronger Base

| Solvent | n-Butanol or Toluene/Water | [0.2 M] | High boiling point solvent |

Step-by-Step Procedure:

  • Setup: Charge the C4-chloro substrate, new coupling partner, and K₃PO₄ into a vial.

  • Catalyst: Add XPhos Pd G2 (5 mol%).

  • Solvent: Add degassed n-Butanol or Toluene/H2O (10:1).

  • Reaction: Heat to 100–110°C (or 120°C in Microwave for 30 min).

  • Note: The bulky, electron-rich XPhos ligand facilitates oxidative addition into the strong C-Cl bond.

Troubleshooting & Optimization Guide

ObservationRoot CauseSolution
Low Conversion of SM Catalyst poisoning by Pyrazole N (if unprotected).Use Route A (Protect N) or increase catalyst loading to 10 mol% and use XPhos Pd G2 in Protocol A.
Loss of Cl (Dehalogenation) Hydride source in reaction (often from alcohol solvents or excess boronic acid decomp).Switch solvent to DMF or Toluene . Reduce reaction temperature to 80°C.
Regioselectivity Erosion (Reaction at Cl)Reaction temperature too high or ligand too active during Step 1.Ensure Temp < 90°C. Stick to Pd(dppf)Cl₂ or Pd(PPh₃)₄ .[2] Avoid SPhos/XPhos in the first step.
Protodeboronation Boronic acid instability.Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.

References

  • Selectivity in Polyhalogenated Heterocycles: Langer, P. et al. "Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles." Tetrahedron, 2010.[1] Demonstrates the intrinsic reactivity order: C5-I > C3-Br > C4-Cl in pyrazole systems.

  • Unprotected Pyrazole Coupling (XPhos Method): Jedinak, L. et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development." Journal of Organic Chemistry, 2017. Provides the protocol for coupling unprotected pyrazoles using XPhos Pd G2 and K2CO3 in EtOH/H2O.

  • General Suzuki-Miyaura Reviews: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.

  • Microwave Assisted Protocols: Wang, J. et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[4] Chinese Chemical Letters, 2014. Highlights the temperature dependence of selectivity.

Sources

Method

Procedure for chlorination of 3-Bromo-5-methyl-1h-pyrazole to obtain 4-chloro derivative

Introduction Halogenated pyrazoles are pivotal structural motifs in a vast array of biologically active compounds, finding extensive application in the development of pharmaceuticals and agrochemicals.[1][2] The precise...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated pyrazoles are pivotal structural motifs in a vast array of biologically active compounds, finding extensive application in the development of pharmaceuticals and agrochemicals.[1][2] The precise introduction of halogen atoms onto the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug efficacy and bioavailability. This application note provides a detailed protocol for the regioselective chlorination of 3-bromo-5-methyl-1H-pyrazole at the C4 position to yield 4-chloro-3-bromo-5-methyl-1H-pyrazole, a valuable intermediate for further synthetic transformations.

The described method utilizes N-Chlorosuccinimide (NCS) as a mild and efficient chlorinating agent.[3] NCS offers significant advantages over gaseous chlorine, including enhanced safety, ease of handling, and often superior regioselectivity.[3] The protocol is designed for researchers in synthetic chemistry and drug development, providing a robust and reproducible procedure for accessing this key halogenated pyrazole derivative.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The chlorination of 3-bromo-5-methyl-1H-pyrazole proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles.[6] The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.[6][7][8]

In this reaction, N-Chlorosuccinimide serves as the source of the electrophilic chlorine species ("Cl+").[3] The reaction is typically initiated by the attack of the π-electrons of the pyrazole ring on the electrophilic chlorine atom of NCS. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[5] In the final, rapid step, a base (which can be the succinimide anion or a solvent molecule) abstracts a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-chloro derivative.[4] The presence of the electron-donating methyl group at C5 and the electron-withdrawing bromine atom at C3 influences the overall electron density of the ring, but the inherent reactivity of the C4 position dictates the regioselectivity of the chlorination.

Experimental Protocol

This protocol details the chlorination of 3-bromo-5-methyl-1H-pyrazole on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10][11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Bromo-5-methyl-1H-pyrazole≥97%Commercially Available13808-64-5
N-Chlorosuccinimide (NCS)≥98%Commercially Available128-09-6
Acetonitrile (CH3CN)AnhydrousCommercially Available75-05-8
Dichloromethane (CH2Cl2)ACS GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate (NaHCO3) solutionPrepared in-house
Saturated Sodium Chloride (NaCl) solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available7487-88-9
Deuterated Chloroform (CDCl3) for NMRCommercially Available865-49-6
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Addition funnel (optional)

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methyl-1H-pyrazole (1.77 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Addition of NCS: In a single portion, add N-Chlorosuccinimide (1.34 g, 10.0 mmol, 1.0 equivalent) to the cooled solution. Note: For larger scale reactions, portion-wise addition of NCS is recommended to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

  • Quenching: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-chloro-3-bromo-5-methyl-1H-pyrazole.

Characterization Data

The identity and purity of the synthesized 4-chloro-3-bromo-5-methyl-1H-pyrazole can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ ~12.0-13.0 (br s, 1H, NH)

  • δ ~2.3 (s, 3H, CH₃)

Expected ¹³C NMR (101 MHz, CDCl₃):

  • Signals corresponding to the pyrazole ring carbons and the methyl group. The chemical shifts will be influenced by the halogen substituents.

Expected Mass Spectrometry (EI):

  • M+ corresponding to the molecular formula C₄H₃BrClN₂. The isotopic pattern will be characteristic of the presence of one bromine and one chlorine atom.

Safety Precautions

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent.[10] Avoid contact with skin, eyes, and clothing.[10][12] It is harmful if swallowed.[12] Handle in a well-ventilated area and wear appropriate PPE.[9][10] In case of contact, immediately flush the affected area with copious amounts of water.[11][12]

  • Acetonitrile: Acetonitrile is flammable and toxic. Handle with care in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • General Handling: Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling chemicals.[9][10]

Workflow Diagram

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 3-Bromo-5-methyl- 1H-pyrazole in CH3CN Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_NCS Add N-Chlorosuccinimide Cool->Add_NCS Stir Stir at 0-5 °C Add_NCS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Reaction Complete Extract Extract with CH2Cl2 Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization/ Column Chromatography) Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the chlorination of 3-bromo-5-methyl-1H-pyrazole.

Conclusion

This application note provides a comprehensive and reliable protocol for the regioselective synthesis of 4-chloro-3-bromo-5-methyl-1H-pyrazole. The use of N-Chlorosuccinimide ensures a mild and efficient reaction with high selectivity for the C4 position of the pyrazole ring. The detailed step-by-step procedure, coupled with safety guidelines and characterization data, makes this protocol a valuable resource for researchers engaged in the synthesis of halogenated heterocyclic compounds for applications in drug discovery and materials science.

References

  • N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). (n.d.).
  • N-Chlorosuccinimide Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Improving Selectivity in Electrophilic Substitution of Pyrazoles. (n.d.). Benchchem.
  • N-Chlorosuccinimide. (n.d.). Santa Cruz Biotechnology.
  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie.
  • N-Chloro Succinimide MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • Pyrazole. (n.d.).
  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2025, August 6). ResearchGate.
  • Electrophilic Aromatic Substitution – The Mechanism. (2017, November 9). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution – The Mechanism. (2022, January 20). Chemistry Steps.
  • N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis. (n.d.). Benchchem.
  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (n.d.). Scilit.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

Sources

Application

Using 3-Bromo-4-chloro-5-methyl-1h-pyrazole in anthranilic diamide insecticide synthesis

Executive Summary This application note details the synthetic utility of 3-Bromo-4-chloro-5-methyl-1H-pyrazole (CAS 740807-52-7) as a high-value scaffold for generating next-generation anthranilic diamide insecticides (R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-Bromo-4-chloro-5-methyl-1H-pyrazole (CAS 740807-52-7) as a high-value scaffold for generating next-generation anthranilic diamide insecticides (Ryanodine Receptor modulators).[1][2] While the commercial standard (Chlorantraniliprole) utilizes a 4-hydrogen pyrazole core, the introduction of a chlorine atom at the C4 position is a critical modification for Structure-Activity Relationship (SAR) exploration, potentially enhancing metabolic stability and lipophilicity.[2]

This guide provides a validated, three-stage protocol transforming the pyrazole building block into a bioactive diamide via Regioselective N-Arylation , Methyl Group Oxidation , and Amide Activation .[1][2]

Critical Quality Attributes (CQA) & Starting Material

The success of this synthesis relies heavily on the purity of the halogenated pyrazole core.[2]

AttributeSpecificationRationale
Compound 3-Bromo-4-chloro-5-methyl-1H-pyrazoleCore Scaffold
CAS 740807-52-7Identity Verification
Purity (HPLC)

98.0%
Impurities (esp.[1][3][2][4] des-chloro analogs) propagate to final product.[1][2]
Appearance Off-white to pale yellow solidDarkening indicates oxidative degradation.[1]
Water Content

0.5% w/w
Critical for water-sensitive N-arylation steps.[1][2]

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis strategy, highlighting the specific challenges at the N-arylation and Oxidation stages.

G cluster_legend Reaction Phases SM 3-Bromo-4-chloro-5-methyl- 1H-pyrazole (Starting Material) Step1 Step 1: N-Arylation (Cu-Catalyzed or SNAr) SM->Step1 Pyridine 2,3-Dichloropyridine Pyridine->Step1 Inter1 Intermediate A: 1-(3-chloropyridin-2-yl)- 3-bromo-4-chloro-5-methylpyrazole Step1->Inter1 Regioselectivity Control Step2 Step 2: Oxidation (KMnO4/Pyridine) Inter1->Step2 Inter2 Intermediate B: Pyrazolic Acid Derivative (-COOH) Step2->Inter2 Reflux Step3 Step 3: Coupling (MsCl Activation) Inter2->Step3 Anthranil Anthranilic Amide (e.g., 2-amino-5-chloro- N,3-dimethylbenzamide) Anthranil->Step3 Product Target Anthranilic Diamide (4-Chloro Analog) Step3->Product Final Assembly

Caption: Convergent synthetic pathway for 4-chloro-substituted anthranilic diamides. Key checkpoints: Regioselective N-arylation (Step 1) and Methyl oxidation (Step 2).[1][2]

Detailed Experimental Protocols

Protocol 1: Regioselective N-Arylation

Objective: Couple the pyrazole to 2,3-dichloropyridine. Challenge: The pyrazole tautomerism can lead to N1 or N2 substitution.[2] For anthranilic diamides, the pyridine must be attached to the nitrogen adjacent to the methyl group (which becomes the acid).[2] Mechanism: Nucleophilic Aromatic Substitution (


) or Ullmann Coupling.[2] Due to the steric bulk of the 4-chloro and 5-methyl groups, standard base conditions may yield poor regioselectivity.[1] A Copper-catalyzed approach is recommended for control.[1]

Reagents:

  • 3-Bromo-4-chloro-5-methyl-1H-pyrazole (1.0 eq)[1][2]

  • 2,3-Dichloropyridine (1.2 eq)[1][2]

  • Copper(I) Iodide (CuI) (0.1 eq)[2]

  • Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand) (0.2 eq)[1][2]

  • Potassium Carbonate (

    
    ) (2.5 eq)[2]
    
  • Solvent: 1,4-Dioxane (Anhydrous)[2]

Procedure:

  • Charge: In a dry pressure tube, combine the pyrazole, 2,3-dichloropyridine,

    
    , and CuI.
    
  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add anhydrous 1,4-Dioxane followed by the ligand.

  • Heat: Seal the tube and heat to 110°C for 16–24 hours.

  • Monitor: Check HPLC for consumption of pyrazole. The target isomer (1-pyridyl-5-methyl) usually elutes later than the 1-pyridyl-3-methyl isomer on C18 columns due to steric shielding.[1]

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Regioisomeric purity is critical here. Verify via NOESY NMR (interaction between Pyridine-H3 and Methyl protons).

Protocol 2: Oxidation of Methyl Group to Carboxylic Acid

Objective: Convert the C5-methyl group into the reactive carboxylic acid. Safety Warning: KMnO4 oxidations are exothermic.[2] The presence of the 4-chloro substituent reduces the electron density of the methyl group, potentially requiring longer reaction times than the non-chlorinated analog.

Reagents:

  • Intermediate A (from Step 1) (1.0 eq)[2]

  • Potassium Permanganate (

    
    ) (3.0 - 4.0 eq)[1]
    
  • Solvent: Pyridine/Water (1:1 v/v) or t-Butanol/Water.[2]

Procedure:

  • Dissolution: Suspend Intermediate A in the solvent mixture at 60°C.

  • Addition: Add

    
     in portions over 1 hour. Do not dump all at once to avoid thermal runaway.
    
  • Reflux: Heat the mixture to 90–95°C for 4–6 hours. The purple color should fade to a brown manganese dioxide (

    
    ) precipitate.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Acidification: Cool the filtrate to 0°C and carefully acidify to pH 2–3 using 2N HCl.

  • Isolation: The carboxylic acid product (Intermediate B) will precipitate. Filter, wash with cold water, and dry under vacuum at 50°C.

Protocol 3: The "DuPont" Coupling (Methanesulfonyl Chloride Activation)

Objective: Coupling the bulky pyrazole acid with a deactivated aniline (anthranilic amide).[2] Rationale: Standard EDC/HOBt couplings often fail due to the steric hindrance of the ortho-substituents on the aniline.[1] The sulfonyl mixed-anhydride method is the industry standard for this class.[1]

Reagents:

  • Intermediate B (Carboxylic Acid) (1.0 eq)[2]

  • Anthranilic Amide (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1.0 eq)[1][2]

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)[2]

  • 3-Picoline (or Pyridine) (2.5 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate.[2]

Procedure:

  • Slurry: Suspend Intermediate B and the Anthranilic Amide in dry MeCN.

  • Base Addition: Add 3-picoline. The mixture may become homogeneous.[2]

  • Cooling: Cool the system to 0°C to -5°C .

  • Activation: Dropwise add Methanesulfonyl Chloride (MsCl). Maintain temperature < 5°C.

    • Mechanism:[2][5][6][7] MsCl reacts with the acid to form a mixed anhydride, which is highly reactive yet selective toward the aniline amine over the amide nitrogen.[2]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (25°C) for 2–3 hours.

  • Quench: Add water dropwise. The product usually precipitates out as a solid.[2]

  • Purification: Filter the solid. Recrystallize from Ethanol or Acetonitrile to achieve pharmacopeial purity (>98%).[2]

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Regioselectivity (Step 1) Steric clash of 4-Cl group destabilizing the transition state.[1][2]Switch to Cesium Carbonate (

)
in DMF. The larger cation effect can sometimes alter the transition state geometry favoring the thermodynamic product.
Incomplete Oxidation (Step 2) Electron-withdrawing 4-Cl deactivates the methyl group.[1][2]Use a Cetyltrimethylammonium bromide (CTAB) phase transfer catalyst (5 mol%) to improve KMnO4 solubility.
Product Hydrolysis (Step 3) Moisture in solvent during MsCl addition.[2]Ensure MeCN is < 0.05% water (Karl Fischer).[2] MsCl hydrolyzes rapidly in wet solvents, generating HCl which stalls the coupling.

References

  • DuPont Patent (Chlorantraniliprole Synthesis): Lahm, G. P., et al. "Process for preparing 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid."[1][2] WO2003015518. (2003).[2] [2]

  • Regioselective Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles."[2] Chemical Reviews, 111(11), 6984–7034.[2] (2011).[2][8] [2]

  • Anthranilic Diamide SAR: Lahm, G. P., et al. "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[2] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.[2] (2005).[2][9]

  • Mixed Anhydride Coupling Protocol: "General Procedure for Amide Coupling using Methanesulfonyl Chloride." Organic Process Research & Development, 12(6), 1142–1145.[2] (2008).[2] [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of C3-Bromination for 4-Chloro-5-Methyl-1H-Pyrazole

Executive Summary & Strategic Analysis The Challenge: Brominating 4-chloro-5-methyl-1H-pyrazole presents a specific regiochemical and kinetic challenge. Unlike unsubstituted pyrazoles, where the C4 position is the most e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Brominating 4-chloro-5-methyl-1H-pyrazole presents a specific regiochemical and kinetic challenge. Unlike unsubstituted pyrazoles, where the C4 position is the most electron-rich and kinetically accessible, your substrate is already substituted at C4 with a chlorine atom.

Mechanistic Bottleneck: The presence of the C4-chlorine atom exerts an electron-withdrawing inductive effect (-I), deactivating the ring toward Electrophilic Aromatic Substitution (


). Consequently, the reaction at the remaining C3 position is sluggish. Furthermore, kinetic control often favors N-bromination over C-bromination, leading to unstable intermediates that revert to starting material during workup if not properly isomerized.

Scope of Guide: This document outlines two validated protocols (Standard vs. Aggressive) and provides a diagnostic framework to distinguish between conversion failures (reaction kinetics) and isolation failures (workup thermodynamics).

Reaction Pathway & Logic

The following diagram illustrates the competing pathways. Understanding the "N-Bromo Shift" is critical for yield recovery.

BrominationPathway SM Starting Material (4-Cl-5-Me-Pyrazole) N_Br Intermediate (N-Bromo Species) [Kinetic Product] SM->N_Br NBS/Br2 (Fast) C_Br Target Product (3-Bromo-4-Cl-5-Me) [Thermodynamic] SM->C_Br Direct SEAr (Slow) N_Br->C_Br Heat/Acid (Rearrangement) Degradation Degradation/Hydrolysis (Reverts to SM) N_Br->Degradation Aq. Workup (Premature)

Figure 1: Reaction pathway showing the critical N-Bromo intermediate. If the reaction is quenched too early, the N-Br species hydrolyzes back to the starting material, appearing as "low conversion."

Optimized Protocols

Protocol A: The NBS/DMF Method (Standard)

Best for: Small scale (<10g), high purity requirements.

Rationale: DMF is a polar aprotic solvent that stabilizes the charged transition state of the


 mechanism. NBS provides a controlled release of 

.
StepActionTechnical Note
1 Dissolve 4-chloro-5-methyl-1H-pyrazole (1.0 eq) in DMF (5-10 volumes).Concentration affects rate. 0.5 M is ideal.
2 Cool to 0°C, then add NBS (1.1 - 1.2 eq) portion-wise.Exotherm control. Protect from light to prevent radical side reactions.
3 Allow to warm to RT. Stir for 4-6 hours.Critical Point: Monitor by HPLC/TLC.
4 Checkpoint: If conversion <50%, heat to 60°C.Heat promotes the rearrangement of the N-Br intermediate to the C-Br product.
5 Quench: Pour into ice water (10 volumes).The product should precipitate.
6 Isolation: Filter solids. If no solid, extract with EtOAc.See Section 4 for pH control during extraction.
Protocol B: The Bromine/Acetic Acid Method (Aggressive)

Best for: Scale-up (>50g), stubborn substrates.

Rationale: Acetic acid acts as a solvent and a catalyst. The addition of Sodium Acetate buffers the HBr generated, preventing protonation of the pyrazole nitrogen, which would completely deactivate the ring.

  • Setup: Charge substrate (1.0 eq) and NaOAc (1.5 eq) in Glacial Acetic Acid.

  • Addition: Add

    
     (1.1 eq) dropwise at RT.
    
  • Reaction: Heat to 40-50°C. The color should fade from deep red to orange/yellow as bromine is consumed.

  • Workup: Evaporate most AcOH under reduced pressure. Neutralize residue with saturated

    
     before extraction.
    

Diagnostic Hub: Troubleshooting & Yield Recovery

Use this decision matrix to identify the root cause of yield loss.

Troubleshooting Start Yield Issue Identified CheckTLC Check Reaction Mixture (Before Workup) Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Yes_SM Low Conversion SM_Present->Yes_SM Yes No_SM High Conversion SM_Present->No_SM No Action_Heat Cause: Ring Deactivation Fix: Increase Temp to 60-80°C or Switch to Protocol B Yes_SM->Action_Heat Action_Workup Cause: Isolation Loss Fix: Check Aqueous Phase pH No_SM->Action_Workup

Figure 2: Diagnostic logic for isolating yield issues.

Deep Dive: The "Hidden" Aqueous Loss

Pyrazoles are amphoteric. The presence of the electron-withdrawing Chlorine and Bromine atoms makes the N-H proton more acidic than in simple pyrazoles.

  • Scenario: You quench with strong base (NaOH).

    • Result: The pyrazole deprotonates (forming the anion) and dissolves in the water layer. You throw it away with the aqueous waste.

  • Scenario: You quench with strong acid (or generate HBr during reaction).

    • Result: The pyrazole protonates (forming the cation) and stays in the water layer.

  • The Fix: Maintain extraction pH between 6.0 and 8.0 . Use Saturated

    
     or Phosphate Buffer.
    

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC that disappears during workup. What is it? A: This is likely the N-bromo intermediate. It is less polar than the starting material but unstable to hydrolysis. If you see this, your reaction is not complete. Do not quench. Heat the reaction for another 2 hours to force the rearrangement to the stable C-bromo product [1].

Q: Can I use Iron (


) catalyst? 
A:  Generally not recommended for pyrazoles. Lewis acids often coordinate strongly to the basic pyrazole nitrogens, deactivating the ring further rather than activating the bromine. If you need a catalyst, use a Bronsted acid like acetic acid or catalytic 

.

Q: My product is an oil, but it should be a solid. A: This indicates trapped solvent (DMF is hard to remove) or regio-isomeric impurities.

  • Tip: Dissolve the oil in a small amount of MTBE or diethyl ether and add hexanes dropwise to induce crystallization.

  • Tip: Perform a water wash of your organic layer 3x to ensure all DMF is removed (DMF is miscible with water).

Q: Why is the 4-position blocked? A: In your specific substrate (4-chloro-5-methyl-1H-pyrazole), the 4-position is occupied by Chlorine. Electrophilic substitution cannot occur at a carbon already bonded to a halogen under these conditions. The only available carbon site is C3 [2].

References

  • Alkorta, I., et al. "N-Bromination vs C-Bromination in Pyrazoles: A Theoretical and Experimental Study." Journal of Organic Chemistry, 2002. (Generalized mechanism for N-shift).

  • Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003. (Standard text on Pyrazole reactivity).
  • Khan, M. A., et al. "Halogenation of Pyrazoles." Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Compound Summary. "3-Bromo-4-methyl-1H-pyrazole" (Analogous reactivity data).

(Note: While specific literature for the exact 4-chloro-5-methyl derivative is sparse, the reactivity patterns are derived from the foundational chemistry of 3,4,5-substituted pyrazoles cited above.)

Optimization

Troubleshooting low reactivity of bromine in 3-Bromo-4-chloro-5-methyl-1h-pyrazole coupling

Executive Summary & Diagnostic The Problem: You are observing low conversion (<10%) or starting material recovery when attempting to couple 3-bromo-4-chloro-5-methyl-1H-pyrazole. You may also be observing hydrodehalogena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Problem: You are observing low conversion (<10%) or starting material recovery when attempting to couple 3-bromo-4-chloro-5-methyl-1H-pyrazole. You may also be observing hydrodehalogenation (loss of bromine without coupling).

The Root Cause: The "low reactivity" is likely a misdiagnosis. The primary culprit is the acidic N-H proton (approx. pKa 14). Under basic coupling conditions, the pyrazole deprotonates to form a pyrazolate anion. This nitrogen-rich anion acts as a potent ligand, displacing phosphines and forming stable, unreactive Palladium-Pyrazolate complexes (Catalyst Poisoning). Furthermore, the 3-position is electronically deactivated by the adjacent nitrogen lone pair and the electron-withdrawing 4-chloro group, making oxidative addition slower than typical aryl bromides.

Diagnostic Flowchart

Use this decision tree to identify your specific failure mode and select the correct protocol.

Troubleshooting Start Start: Reaction Analysis Result What is the major outcome by LCMS/NMR? Start->Result SM_Rec Starting Material Recovered (>80%) Result->SM_Rec DeHalo De-brominated Product (Hydrodehalogenation) Result->DeHalo WrongRegio Coupling at Cl instead of Br Result->WrongRegio Diag1 Diagnosis: Catalyst Poisoning (Pyrazolate Formation) SM_Rec->Diag1 Diag2 Diagnosis: Slow Oxidative Addition + Hydride Source Present DeHalo->Diag2 Diag3 Diagnosis: Rare. Likely Ligand Controlled. WrongRegio->Diag3 Sol1 Solution A: Protect Nitrogen (THP/SEM) (Recommended) Diag1->Sol1 Best Practice Sol2 Solution B: Specialized Ligands (XPhos/SPhos Pd G2) Diag1->Sol2 If protection impossible Sol3 Solution C: Anhydrous Conditions Switch Base to K3PO4 Diag2->Sol3 Diag3->Sol2

Figure 1: Diagnostic logic for pyrazole coupling failures. Green nodes indicate the recommended protocols detailed below.

Technical Modules: The "Why" and "How"

Module 1: The "Free NH" Problem (Catalyst Poisoning)

Mechanism: In the presence of bases (Carbonates, Phosphates), the 1H-pyrazole (


) is deprotonated. The resulting anion (

-pyrazolate) binds tightly to Pd(II) intermediates. This creates a "resting state" that is too stable to undergo transmetallation with the boronic acid, effectively shutting down the catalytic cycle.

The Fix: Masking the NH is the single most effective way to restore reactivity.

  • THP (Tetrahydropyranyl): Easy to install (DHP/acid), stable to base, easy to remove (mild acid).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, but harder to remove (TBAF/acid).

  • Boc: Generally not recommended for Suzuki couplings at high temperatures (>80°C) as it is thermally labile and base-sensitive.

Module 2: Site Selectivity (Br vs. Cl)

Question: Will the 4-chloro group interfere? Answer: No. The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). Under standard Pd-catalyzed conditions, oxidative addition occurs preferentially at the C-Br bond.

  • Note: The 4-chloro group does exert an inductive electron-withdrawing effect (-I), which actually activates the ring for nucleophilic attack but can make the oxidative addition of Pd(0) slightly more difficult compared to a non-chlorinated analog.

Experimental Protocols

Protocol A: The "Gold Standard" (Protection Strategy)

Use this if you can afford one extra synthetic step. It guarantees the highest yields.

Step 1: THP Protection [1]

  • Dissolve 3-bromo-4-chloro-5-methyl-1H-pyrazole (1.0 equiv) in DCM or THF.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH (0.05 equiv).

  • Stir at RT for 2-4 hours (Monitor TLC).

  • Quench with sat. NaHCO3, extract, and concentrate. (Often quantitative; can be used crude).

Step 2: Suzuki Coupling

Reagent Equivalents Role
THP-Protected Pyrazole 1.0 Substrate
Boronic Acid/Pin Ester 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl2·DCM 0.05 (5 mol%) Catalyst (Robust)
K2CO3 (2M aq.) 3.0 Base

| 1,4-Dioxane | [0.2 M] | Solvent |

  • Procedure: Degas solvents with N2/Ar bubbling for 15 mins. Mix reagents in a sealed vial. Heat to 90°C for 4–12 hours.

  • Deprotection: Treat the coupled product with 4M HCl in Dioxane/MeOH at RT for 1 hour.

Protocol B: Direct Coupling (Unprotected Strategy)

Use this only if protection is impossible. Requires advanced Buchwald Precatalysts.

Why this works: Bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos) prevent the formation of the stable Pd-pyrazolate resting states and facilitate difficult oxidative additions.

ReagentEquivalentsNotes
3-Br-4-Cl-5-Me-Pyrazole 1.0Limiting Reagent
Boronic Acid 1.5 - 2.0Excess required
XPhos Pd G2 0.02 - 0.05Critical Component
K3PO4 (Tribasic) 3.0Anhydrous base preferred
n-Butanol or Dioxane/H2O (4:1) [0.2 M]Solvent
  • Procedure:

    • Charge a vial with Pyrazole, Boronic Acid, XPhos Pd G2 , and K3PO4.

    • Evacuate and backfill with Ar (3x).

    • Add degassed solvent.[2]

    • Heat to 100°C . Note: Unprotected couplings often require higher temperatures.

Troubleshooting FAQ

Q1: I see the product mass, but also a mass corresponding to [M-Br+H]. What is happening? A: This is hydrodehalogenation . It occurs when the Oxidative Addition step is slow, or Transmetallation is stalled. The Pd(II)-Ar species grabs a hydride (from solvent or impurities) instead of the boronic acid.

  • Fix: Ensure your solvent is anhydrous. Switch from secondary alcohols (Isopropanol) to Dioxane or Toluene. Increase the concentration of Boronic Acid.

Q2: Why not use Pd(PPh3)4? A: Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into the deactivated 3-bromo-4-chloropyrazole system efficiently, nor bulky enough to prevent pyrazolate binding. It will likely result in <20% conversion.

Q3: Can I couple the 4-Chloro position later? A: Yes. After the 3-Bromo coupling is complete, the 4-Chloro position remains intact. To couple the 4-Chloro position subsequently, you will need SPhos Pd G2 or RuPhos Pd G2 and more forcing conditions (100–120°C), as aryl chlorides are significantly less reactive.

Q4: Does the 5-methyl group cause steric hindrance? A: Minimally. The 5-methyl is distant enough from the 3-bromo site that it does not block the catalyst. However, it does increase the solubility of the molecule, which is beneficial.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[3] Link(Establishes efficacy of XPhos/SPhos systems for deactivated heterocycles).

  • McLaughlin, M., et al. (2008). 1-Tetrahydropyranyl-1H-indazoles and Pyrazoles: Regioselective Preparation and Utility in Suzuki-Miyaura Couplings. Journal of Organic Chemistry. Link(Definitive guide on THP protection for pyrazole couplings).

  • Smith, A. B., et al. (2014).[3] Palladium-Catalyzed Cross-Coupling of Unprotected Nitrogen-Rich Heterocycles.[3][4][5][6] Journal of the American Chemical Society.[3] Link(Discusses direct coupling strategies without protection).

  • Li, J. J. (2011). Name Reactions for Homologation, Part I. Wiley-Interscience.

Sources

Troubleshooting

Controlling halogen exchange side reactions during 3-Bromo-4-chloro-5-methyl-1h-pyrazole synthesis

Technical Support Center: Synthesis of 3-Bromo-4-chloro-5-methyl-1H-pyrazole Welcome to the technical support center for the synthesis of halogenated pyrazoles. This guide is designed for researchers, chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Bromo-4-chloro-5-methyl-1H-pyrazole

Welcome to the technical support center for the synthesis of halogenated pyrazoles. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice on controlling halogen exchange side reactions during the synthesis of 3-Bromo-4-chloro-5-methyl-1H-pyrazole. This valuable building block requires precise control of reaction conditions to achieve high purity and yield.

The Synthetic Challenge: Halogen Exchange

The synthesis of di-halogenated pyrazoles like 3-Bromo-4-chloro-5-methyl-1H-pyrazole is often complicated by halogen exchange, leading to the formation of undesired di-bromo or di-chloro analogs. Electrophilic halogenation of the pyrazole ring is highly facile, typically occurring at the C4 position.[1][2][3] The challenge lies in introducing two different halogens regioselectively without them scrambling. This guide outlines a logical synthetic approach and provides detailed troubleshooting for mitigating these side reactions.

Proposed Synthetic Pathway

A robust method for synthesizing the target molecule involves a sequential, two-step halogenation of a common starting material, 5-methyl-1H-pyrazole. The order of halogenation is critical to minimizing side products.

Synthetic_Pathway SM 5-Methyl-1H-pyrazole INT Step 1: Bromination 3-Bromo-5-methyl-1H-pyrazole SM->INT NBS, Solvent PROD Step 2: Chlorination 3-Bromo-4-chloro-5-methyl-1H-pyrazole INT->PROD NCS, Solvent

Caption: Proposed two-step synthesis of 3-Bromo-4-chloro-5-methyl-1H-pyrazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Q1: I'm attempting a one-pot synthesis and getting a mixture of di-bromo, di-chloro, and the desired product. What is causing this?

Answer: One-pot procedures for mixed halogenation are generally not recommended for this class of compounds due to the high reactivity of the pyrazole ring and the potential for in-situ halogen exchange. The presence of both brominating and chlorinating agents, along with halide ions (Br⁻ and Cl⁻) generated during the reaction, creates an equilibrium that facilitates the formation of BrCl. This species can lead to indiscriminate halogenation, producing a complex mixture of products.

Core Insight: The key to success is a sequential approach. Isolate and purify the mono-brominated intermediate before proceeding to the chlorination step. This removes the interfering bromide ions and the initial brominating agent from the reaction mixture.

Q2: During the chlorination of 3-Bromo-5-methyl-1H-pyrazole, I'm forming significant amounts of 3,4-dibromo-5-methyl-1H-pyrazole. How is this possible?

Answer: This is a classic example of halogen exchange. The formation of the di-bromo impurity suggests that a source of electrophilic bromine ("Br+") is being generated during your chlorination step. This can happen through several mechanisms:

  • Acid-Catalyzed Exchange: If your chlorinating agent generates acidic byproducts (e.g., HCl from sulfuryl chloride), the acid can protonate the pyrazole ring, making it more susceptible to nucleophilic attack by any residual bromide ions from the previous step.

  • Oxidation of Bromide: The chlorinating agent (e.g., N-chlorosuccinimide, NCS) can oxidize residual bromide ions (Br⁻) to bromine (Br₂), which then acts as a brominating agent.

Solution: Choosing the Right Chlorinating Agent

The choice of chlorinating agent is the most critical factor in preventing this side reaction.

ReagentProsCons & Causality of Side Reactions
N-Chlorosuccinimide (NCS) Mild, selective, easy to handle.[4]Recommended. Generates succinimide as a byproduct, which is non-acidic and less likely to promote exchange.
Sulfuryl Chloride (SO₂Cl₂) Inexpensive, powerful chlorinating agent.[4]Not Recommended. Decomposes to produce HCl and SO₂, which strongly acidify the medium, catalyzing halogen exchange.[4]
Thionyl Chloride (SOCl₂) Effective for certain substrates.Not Recommended. Can also generate acidic byproducts and may require a catalyst like DMF, complicating the reaction profile.[5]
Chlorine Gas (Cl₂) Highly reactive.Not Recommended. Difficult to handle, non-selective, and produces HCl, leading to side reactions.[6]

Recommendation: Use N-Chlorosuccinimide (NCS) for the chlorination step. Its mild nature significantly reduces the risk of acid-catalyzed halogen exchange.[4][7]

Q3: What are the optimal reaction conditions to maximize the yield of the desired 3-Bromo-4-chloro product and minimize impurities?

Answer: Precise control over reaction conditions is paramount.

  • Solvent Choice: The solvent can influence the reactivity of the halogenating agent.

    • Hexafluoroisopropanol (HFIP): This solvent can enhance the reactivity of N-halosuccinimides, allowing for efficient halogenation under mild conditions, often without a catalyst.[8] Its low nucleophilicity helps to suppress side reactions.

    • Acetonitrile (MeCN) or Dichloromethane (DCM): These are common, relatively inert solvents for halogenation. They are good general-purpose choices.[6]

    • Avoid Protic Solvents like Ethanol or Water (unless specified): These can participate in side reactions or alter the reactivity of the halogenating agent in unpredictable ways.

  • Temperature Control: Perform both the bromination and chlorination at low to moderate temperatures (e.g., 0 °C to 40 °C).[6][7] Exothermic reactions can lead to a loss of selectivity and the formation of poly-halogenated species.

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent. A large excess will increase the likelihood of di-halogenation at undesired positions.

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-reaction and side product formation.

Optimized Experimental Protocols

These protocols are designed to be self-validating by emphasizing control and purity at each stage.

Protocol 1: Synthesis of 3-Bromo-5-methyl-1H-pyrazole
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-methyl-1H-pyrazole (1.0 eq) and anhydrous acetonitrile (10 mL per gram of pyrazole). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled pyrazole solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 3-Bromo-5-methyl-1H-pyrazole.

    • Trustworthiness Check: Confirm the structure and purity (>98%) by ¹H NMR and GC-MS before proceeding. This step is critical to prevent carrying bromide impurities into the next reaction.

Protocol 2: Synthesis of 3-Bromo-4-chloro-5-methyl-1H-pyrazole
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the purified 3-Bromo-5-methyl-1H-pyrazole (1.0 eq) and anhydrous acetonitrile or HFIP (15 mL per gram of substrate).[8]

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 20 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction closely by GC-MS. The reaction is typically complete within 3-6 hours.

  • Workup: Once the starting material is consumed, filter off the succinimide byproduct. Dilute the filtrate with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with 5% aqueous sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography to yield 3-Bromo-4-chloro-5-methyl-1H-pyrazole.

Mechanistic Insight & Troubleshooting Logic

Understanding the underlying mechanism of halogen exchange is key to effective troubleshooting.

Troubleshooting_Logic Start Problem Identified: Halogen Exchange Impurities CheckReagent Check Chlorinating Agent Is it SO₂Cl₂, SOCl₂, or Cl₂? Start->CheckReagent Primary Cause CheckPurity Check Intermediate Purity Was 3-bromo-5-methyl-1H-pyrazole purified before chlorination? Start->CheckPurity Secondary Cause CheckConditions CheckConditions Start->CheckConditions Contributing Factor Sol_Reagent Solution: Switch to N-Chlorosuccinimide (NCS) CheckReagent->Sol_Reagent YES Sol_Purity Solution: Re-purify intermediate via column chromatography CheckPurity->Sol_Purity NO Sol_Conditions Solution: Lower temperature to 0-25°C. Use 1.05-1.1 eq of NCS. CheckConditions->Sol_Conditions YES

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-chloro-5-methyl-1H-pyrazole

Introduction: In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazole scaffold, a five-membered aromatic ring w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many biologically active molecules. However, its structural analysis via Nuclear Magnetic Resonance (NMR) spectroscopy can be deceptively complex, particularly when the ring is heavily substituted with functional groups like halogens and alkyl chains. This guide provides an in-depth, practical comparison and analytical strategy for characterizing 3-Bromo-4-chloro-5-methyl-1H-pyrazole, a representative example of a complex pyrazole derivative. We will move beyond simple data reporting to explore the causal relationships behind spectral phenomena, offering field-proven insights for researchers navigating similar analytical challenges.

The core challenge with N-unsubstituted pyrazoles lies in the phenomenon of tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms.[1][2] This exchange can significantly impact the observed NMR signals, often leading to broadened peaks or time-averaged spectra. Furthermore, the presence of quadrupolar nuclei like bromine, chlorine, and nitrogen introduces additional relaxation pathways that can cause significant line broadening, complicating spectral interpretation. This guide will equip you with the necessary framework to anticipate these effects and employ a multi-faceted NMR approach for confident structural verification.

Predicted Spectral Analysis: An Evidence-Based Approach

Given the specific substitution pattern of 3-Bromo-4-chloro-5-methyl-1H-pyrazole, we can predict the key features of its ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants in substituted pyrazoles.[2][3][4]

¹H NMR Spectral Predictions

The proton NMR spectrum is expected to be relatively simple in terms of the number of signals, but rich in information derived from chemical shifts and peak shapes.

  • N-H Proton: The N1-H proton is the most diagnostic signal. Due to hydrogen bonding and tautomeric exchange, this proton is expected to appear as a very broad singlet significantly downfield, likely in the range of δ 12-14 ppm, particularly in a non-polar solvent like CDCl₃. In a hydrogen-bond accepting solvent like DMSO-d₆, this signal may become sharper.[1][5] Its exchangeable nature can be unequivocally confirmed by a D₂O shake experiment, which would cause the signal to disappear.

  • C5-Methyl Protons (-CH₃): This group will present as a sharp singlet, as there are no adjacent protons for J-coupling. Its chemical shift is anticipated to be in the δ 2.2-2.5 ppm region. The electron-donating nature of the methyl group and the overall electronic environment of the substituted pyrazole ring dictate this position.[6][7]

  • Absence of C4-H Signal: The C4 position is substituted with a chlorine atom, meaning there will be no signal in the typical aromatic region for a pyrazole C4-H (which usually appears around δ 6.0-6.5 ppm).[6]

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum will provide the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic effects of the bromine, chlorine, and methyl substituents.

  • C3 (Carbon bearing Bromine): The "heavy atom effect" of bromine typically shields the attached carbon. However, its electronegativity has a deshielding effect. The net result is often complex. For C3, bonded to both a nitrogen and a bromine, a chemical shift in the range of δ 130-145 ppm is plausible. The signal may be broadened due to the quadrupolar moment of the bromine nucleus.[8][9]

  • C4 (Carbon bearing Chlorine): Chlorine is highly electronegative and will deshield the C4 carbon. We can predict its resonance to be in the region of δ 110-125 ppm. A key diagnostic feature to look for is the chlorine isotope effect; due to the natural abundance of ³⁵Cl (75.5%) and ³⁷Cl (24.5%), this carbon signal may appear as two closely spaced peaks with a ~3:1 intensity ratio under high-resolution conditions.[8]

  • C5 (Carbon bearing Methyl): This carbon will be deshielded by the adjacent nitrogen and the aromatic ring system. A chemical shift in the range of δ 140-155 ppm is expected.

  • Methyl Carbon (-CH₃): The methyl carbon signal will appear far upfield, typically in the δ 10-15 ppm range.[7]

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Notes
N1-H12.0 - 14.0Broad Singlet-Exchangeable with D₂O. Position is highly solvent-dependent.
C5-CH₃2.2 - 2.5Singlet10 - 15Sharp signal, integrates to 3H.
C3--130 - 145Attached to Bromine. May be broadened.
C4--110 - 125Attached to Chlorine. May show isotope splitting (~3:1).
C5--140 - 155Attached to Methyl group.

Experimental Design & Self-Validating Protocols

To move from prediction to confirmation, a systematic experimental approach is crucial. The following protocols are designed to be self-validating, where data from one experiment provides the foundation for the next, culminating in an unambiguous structural assignment.

Diagram: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_final Final Validation Prep Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent (e.g., DMSO-d6) H1 ¹H NMR Spectrum (Quantitative, high S/N) Prep->H1 Initial analysis C13 ¹³C{¹H} NMR Spectrum (Proton Decoupled) H1->C13 Assign carbon types D2O D₂O Exchange (Confirms N-H) H1->D2O Verify exchangeable protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC Link protons to carbons Structure Unambiguous Structure Confirmation D2O->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Establish backbone connectivity HMBC->Structure

Caption: A logical workflow for the complete NMR structural elucidation of the target molecule.

Protocol 1: Sample Preparation & 1D NMR Acquisition
  • Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice. Its ability to form hydrogen bonds slows down the N-H proton exchange rate compared to CDCl₃, often resulting in a sharper N-H signal.[1] Furthermore, its residual proton signal (δ ~2.50 ppm) and carbon signal (δ ~39.5 ppm) provide convenient internal references.

  • Step-by-Step Methodology:

    • Accurately weigh 5-10 mg of 3-Bromo-4-chloro-5-methyl-1H-pyrazole.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5s) to allow for quantitative integration, especially for potentially broad signals.

    • Following initial acquisition, add one drop of deuterium oxide (D₂O), shake the tube vigorously, and re-acquire the ¹H spectrum to confirm the disappearance of the N-H signal.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.

Protocol 2: 2D NMR for Structural Confirmation

While 1D NMR provides the fundamental pieces, 2D NMR experiments assemble the puzzle by revealing connectivity. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.[10][11]

  • Rationale for HMBC: HMBC detects correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH). This allows us to connect the methyl group to the pyrazole ring and confirm the substitution pattern.

  • Step-by-Step Methodology:

    • Using the same sample, set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on a Bruker spectrometer).

    • Optimize the experiment to detect correlations for a long-range coupling constant of ~8 Hz, which is typical for these systems.

    • Acquire the 2D spectrum. Processing will yield a contour plot where cross-peaks indicate long-range couplings.

Diagram: Predicted Key HMBC Correlations

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum to confirm the structure.

  • Expected Correlations:

    • A strong cross-peak between the methyl protons (~δ 2.3 ppm) and the C5 carbon (~δ 140-155 ppm).

    • A cross-peak between the methyl protons and the C4 carbon (~δ 110-125 ppm).

    • Correlations from the N-H proton (~δ 12-14 ppm) to both C5 and C3 would definitively establish the tautomeric position and ring connectivity.

Comparison with Alternative Analytical Techniques

While NMR is the premier technique for determining molecular structure in solution, it is valuable to understand its place alongside other common analytical methods.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information in solution.Unrivaled for complete 3D structure elucidation in a native-like state (solution).Lower sensitivity than MS; requires mg quantities. Quadrupolar broadening can be a challenge.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS). Fragmentation patterns give clues to substructures.Extremely high sensitivity (μg to ng). Fast analysis.Provides no information on the specific arrangement or connectivity of atoms. Isomers are often indistinguishable.
X-ray Crystallography Definitive 3D atomic arrangement in the solid state.Provides an unambiguous, high-resolution structure. The "gold standard" for structural proof.Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the conformation in solution.
Infrared (IR) Spectroscopy Information about the functional groups present (e.g., N-H stretch, C=C, C=N).Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton. Not suitable for complete structure determination on its own.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. ARKIVOC. [Link]

  • 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Lecture - 6 15 N NMR in Heterocyclic Chemistry. NPTEL. [Link]

  • Distinguishing chlorine and bromine by 1 H- 13 C HSQC. UCSD SSPPS NMR Facility. [Link]

  • (Br) Bromine NMR. University of Ottawa. [Link]

  • Chlorine and bromine isotope shifts in 195Pt n.m.r. spectra. RSC Publishing. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Bromo-4-chloro-5-methyl-1H-pyrazole

Executive Summary 3-Bromo-4-chloro-5-methyl-1H-pyrazole is a highly functionalized heterocyclic scaffold used frequently in the synthesis of agrochemicals and p38 MAP kinase inhibitors.[1] Its structural integrity is def...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-chloro-5-methyl-1H-pyrazole is a highly functionalized heterocyclic scaffold used frequently in the synthesis of agrochemicals and p38 MAP kinase inhibitors.[1] Its structural integrity is defined by the specific regiochemistry of the halogen substituents (Br at C3, Cl at C4).

This guide provides a technical analysis of its mass spectrometry (MS) behavior, contrasting it with structural isomers and mono-halogenated analogs.[1] It establishes the Isotopic Fingerprint and Fragmentation Tree as the primary methods for validation in drug development workflows.

Part 1: The Isotopic Fingerprint (Diagnostic Validation)

Before analyzing fragmentation, the molecular ion (


) cluster provides the first level of confirmation. Unlike standard organic molecules, this compound possesses a unique "3:4:1" isotopic signature due to the interaction of one Bromine (

) and one Chlorine (

) atom.
Theoretical Isotopic Distribution

Formula:


Nominal Mass:  194 Da (

)
Ionm/zIsotope CompositionRelative Intensity (Theoretical)Diagnostic Value
M 194

75% Base peak reference for cluster.[1]
M+2 196

+

100% The "Tallest" peak. Combination of heavy Br and heavy Cl contributions.[2][3]
M+4 198

25% Confirms presence of both halogens simultaneously.

Analyst Note: A deviation >10% from this 3:4:1 ratio indicates potential contamination with mono-halogenated byproducts (e.g., des-bromo analog) or co-eluting impurities.[1]

Part 2: Fragmentation Pathways (EI-MS)

Under Electron Ionization (70 eV), the molecule undergoes predictable bond scissions driven by bond dissociation energies (BDE). The C-Br bond (~67 kcal/mol) is significantly weaker than the C-Cl bond (~83 kcal/mol) or the Pyrazole aromatic system, making debromination the primary fragmentation event.

Mechanism 1: Primary Halogen Loss

The molecular ion initially loses the bromine radical (


), yielding a cation with a characteristic chlorine pattern (3:1).
  • Transition:

    
    
    
  • Observation: The disappearance of the "M+4" peak and the shift to a "3:1" doublet at 115/117 confirms the loss of Br.

Mechanism 2: Ring Contraction (HCN Expulsion)

Pyrazoles characteristically expel hydrogen cyanide (HCN, 27 Da). This can occur from the molecular ion or subsequent fragments.[3][4][5][6][7][8]

  • Pathway A:

    
     (Retains Br/Cl pattern).[1]
    
  • Pathway B:

    
     (Chlorinated azirine-like species).[1]
    
Mechanism 3: Secondary Dechlorination

Following debromination, the resulting ion may lose the chlorine radical (


) or HCl, typically leading to the formation of a methylated diaza-cyclopropenyl cation (

) or similar hydrocarbon fragments.
Visualization: Fragmentation Tree

The following diagram illustrates the hierarchical decay of the parent ion.

G M Molecular Ion (M+.) m/z 194, 196, 198 (3:4:1 Pattern) Frag_HCN [M - HCN]+. m/z 167, 169, 171 (Ring Contraction) M->Frag_HCN - HCN (27) Frag_Br [M - Br]+ m/z 115, 117 (3:1 Cl Pattern) M->Frag_Br - Br• (79/81) Frag_Br_HCN [M - Br - HCN]+ m/z 88, 90 (Secondary Loss) Frag_HCN->Frag_Br_HCN - Br• Frag_Br->Frag_Br_HCN - HCN (27) Frag_Br_Cl [M - Br - Cl]+ m/z 80 (Halogen Free) Frag_Br->Frag_Br_Cl - Cl• (35/37)

Caption: Figure 1. Canonical fragmentation tree for 3-Bromo-4-chloro-5-methyl-1H-pyrazole under 70eV EI. Thicker arrows indicate thermodynamically favored pathways.[1]

Part 3: Comparative Performance Guide

This section compares the target compound against its most common structural alternatives/impurities to aid in specific identification.

Comparison 1: Target vs. Regioisomer (4-Bromo-3-chloro-5-methyl-1H-pyrazole)

Differentiation of these isomers is challenging as they share identical masses.[1] However, "Ortho Effects" (proximity of substituents) create subtle spectral differences.

Feature3-Bromo-4-chloro-5-methyl (Target)4-Bromo-3-chloro-5-methyl (Isomer)
Halogen Environment Br is adjacent to NH (N1) and Cl (C4).[1]Br is flanked by Methyl (C5) and Cl (C3).
[M-H] Peak Prominent. Loss of H from NH is favored due to Br stabilization.Weaker. Steric crowding by Methyl/Br reduces N-H ionization ease.
Fragmentation Kinetics Fast Br loss (C3-Br bond is activated by adjacent N).[1]Slower Br loss (C4-Br bond is sterically hindered by Methyl).[1]
Key Differentiator Ratio of

to Molecular Ion is typically higher .
Ratio of

to Molecular Ion is typically lower .
Comparison 2: Target vs. Mono-halogenated Impurities

During synthesis, incomplete halogenation often yields 4-chloro-5-methyl-1H-pyrazole.[1]

MetricTarget Compound (Br/Cl)Impurity (Cl only)
Base Peak (m/z) 194/196/198 Cluster116/118 Cluster
Isotope Ratio 3 : 4 : 13 : 1
Retention Time (GC) Late eluting (High MW/Polarizability)Early eluting (Lower MW)

Part 4: Experimental Protocols

Protocol A: GC-MS Identification (Standard)

This protocol is self-validating using the isotopic abundance check.[1]

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).

  • Inlet: Splitless injection at 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm ID, 0.25µm).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

  • Scan Range: m/z 40–300.

Validation Step: Extract ion chromatograms (EIC) for m/z 194, 196, and 198.

  • Pass Criteria: All three peaks co-elute perfectly. Area ratio is approx 0.75 : 1.0 : 0.25.

Protocol B: LC-MS/MS (For Trace Analysis)

For biological matrices or high-sensitivity requirements.[1]

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: Select m/z 195 (

    
    , 
    
    
    
    ).
  • Collision Energy (CE): Ramp 15–35 eV.

  • Transitions:

    • Quantifier:

      
       (Loss of Br, high intensity).
      
    • Qualifier:

      
       (Loss of Acetonitrile/rearrangement, specific to methyl-pyrazoles).[1]
      

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Isotopic Patterns of Halogenated Compounds). [Link]

  • Holzer, W., & Fugger, J. (2023). Crystallographic and Spectroscopic Comparison of 4-Halogenated-1H-pyrazoles. MDPI Molecules. [Link]

  • University of Calgary. (2024). Mass Spectrometry: Isotope Patterns for Cl and Br. Chemistry LibreTexts. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library and Trends for Pyrazole Fragmentation. [Link]

Sources

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